1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Physical And Chemical Properties Analysis
This compound has a molecular weight of 383.4 g/mol . It has 1 hydrogen bond donor and 5 hydrogen bond acceptors . Its exact mass is 383.15935417 g/mol and its monoisotopic mass is also 383.15935417 g/mol . It has a topological polar surface area of 90.1 Ų and contains 28 heavy atoms .Scientific Research Applications
Receptor Affinity and Pharmacological Potential
A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including compounds with a structure similar to 1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, were synthesized and evaluated for their affinity to serotoninergic and dopaminergic receptors. These compounds displayed a range of activities, with some showing potential as anxiolytic and antidepressant agents. Docking studies indicated that substituents at specific positions could be crucial for receptor affinity and selectivity (Zagórska et al., 2015).
Antiproliferative Activity
A novel series of compounds bearing a N-(2-morpholinoethyl) group and a 2-substituted imidazole segment on a naphthoquinone skeleton, designed and synthesized for anticancer research, showed significant antiproliferative activity against several human cancer cell lines. Among them, specific derivatives demonstrated good activity and low cytotoxicity to normal cells, highlighting their potential as cancer therapeutic agents (Liu et al., 2018).
Properties
IUPAC Name |
4,7-dimethyl-6-(2-morpholin-4-ylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-4-5-23-16(25)14-15(20(3)18(23)26)19-17-22(13(2)12-24(14)17)7-6-21-8-10-27-11-9-21/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHJFZSMWRULSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3CCN4CCOCC4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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